molecular formula C21H28ClNO4S B13737229 Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride CAS No. 20884-91-7

Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride

Cat. No.: B13737229
CAS No.: 20884-91-7
M. Wt: 426.0 g/mol
InChI Key: ZBIVDDQUOUICPJ-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride typically involves multiple steps. One common method includes the Pictet-Spengler cyclization, which is a reaction between an amino acid and an aldehyde or ketone to form the tetrahydroisoquinoline core . The reaction conditions often involve acidic catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar biological activities.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its isopropylsulfonyl and dimethoxy groups contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

20884-91-7

Molecular Formula

C21H28ClNO4S

Molecular Weight

426.0 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-1-(4-propan-2-ylsulfonylphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C21H27NO4S.ClH/c1-14(2)27(23,24)17-8-6-15(7-9-17)21-18-13-20(26-5)19(25-4)12-16(18)10-11-22(21)3;/h6-9,12-14,21H,10-11H2,1-5H3;1H

InChI Key

ZBIVDDQUOUICPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CC[NH+]2C)OC)OC.[Cl-]

Origin of Product

United States

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